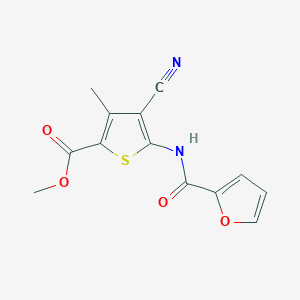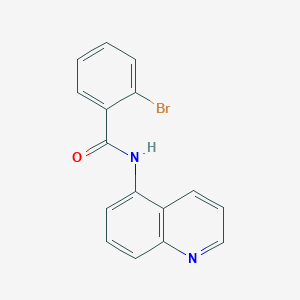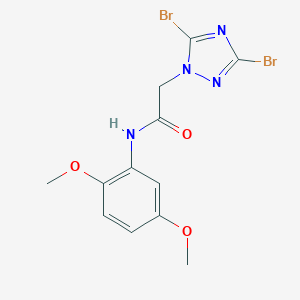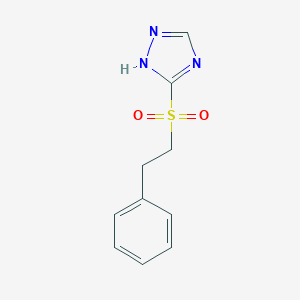![molecular formula C18H19N3O6S2 B278679 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzothiazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has also been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. Physiologically, 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential anticancer activity. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential toxicity. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate. One direction is to study its potential applications in combination with other anticancer drugs. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to enhance the activity of other anticancer drugs, making it a potential candidate for combination therapy. Another direction is to study its potential applications in other diseases, such as fungal and bacterial infections. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have antifungal and antibacterial activities, making it a potential candidate for further research in these areas. Finally, further research is needed to determine the safety and efficacy of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in clinical settings. Clinical trials are needed to determine the optimal dosage and potential side effects of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate.
Métodos De Síntesis
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with ethyl 4-(dimethylsulfamoyl)benzoate in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is stirred at room temperature for a few hours, and the resulting product is purified using column chromatography. Other methods include the reaction of 2-aminobenzothiazole with ethyl 4-bromobenzoate in the presence of a palladium catalyst and the reaction of 2-aminobenzothiazole with ethyl 4-chlorobenzoate in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of Candida albicans and Staphylococcus aureus.
Propiedades
Nombre del producto |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate |
|---|---|
Fórmula molecular |
C18H19N3O6S2 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C18H19N3O6S2/c1-21(2)29(25,26)14-9-7-13(8-10-14)18(22)27-12-11-19-17-15-5-3-4-6-16(15)28(23,24)20-17/h3-10H,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
LBUJJIAJRRYJEI-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)


![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)